molecular formula C27H29FN6O3 B15107956 N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B15107956
M. Wt: 504.6 g/mol
InChI Key: NGYCNQZNUOCBNU-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a tricyclic benzamide derivative characterized by a complex fused-ring system. Key structural features include:

  • Tricyclic core: A 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene backbone, which incorporates imino (C=N) and oxo (C=O) groups.
  • Substituents: A 4-fluorophenylmethyl group at the N-position. A 3-morpholin-4-ylpropyl chain at position 7, introducing a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom). A methyl group at position 11.

Properties

Molecular Formula

C27H29FN6O3

Molecular Weight

504.6 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C27H29FN6O3/c1-18-4-2-10-34-24(18)31-25-22(27(34)36)16-21(26(35)30-17-19-5-7-20(28)8-6-19)23(29)33(25)11-3-9-32-12-14-37-15-13-32/h2,4-8,10,16,29H,3,9,11-15,17H2,1H3,(H,30,35)

InChI Key

NGYCNQZNUOCBNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCN4CCOCC4)C(=O)NCC5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

The synthesis of N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the triazatricyclo core and subsequent functionalization. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular targets and pathways involved are subjects of ongoing research and may include enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Impact of Substituents :

  • The morpholinylpropyl group in the target compound likely enhances solubility in polar solvents and may improve binding to biological targets (e.g., enzymes or receptors) compared to the pentyl analog.
  • The pentyl analog’s hydrophobicity could favor membrane permeability, a critical factor in agrochemical design .

Benzamide-Based Pesticides

Benzamide derivatives such as diflubenzuron and fluazuron share the benzamide core but differ in substituents and applications :

Compound Substituents Molecular Formula Molecular Weight Application
Target Compound 4-fluorophenylmethyl, morpholinylpropyl, methyl ~C27H29FN6O3 ~504.6 g/mol Not specified (structural analog of pesticides)
Diflubenzuron Chlorophenylamino, 2,6-difluorobenzamide C14H9ClF2N2O2 310.7 g/mol Insect growth regulator
Fluazuron Chloropyridinyloxy, trifluoromethyl C25H14Cl2F3N3O3 540.3 g/mol Acaricide (ticks/mites control)

Key Observations :

  • The target compound’s morpholine group is absent in commercial pesticides, suggesting a novel mechanism of action or target specificity.
  • Halogen substituents (e.g., Cl, F) in diflubenzuron and fluazuron enhance stability and bioactivity, while the target compound’s 4-fluorophenyl group may offer similar advantages .

Methodological Considerations in Structural Comparison

Comparative studies of compound similarity often employ computational tools (e.g., Tanimoto coefficients, pharmacophore mapping) to evaluate structural and functional overlap . For the target compound and its analogs:

  • Tanimoto Coefficient : Likely low due to divergent substituents (morpholine vs. alkyl/halogen groups).

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